Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate

GAT1 GABA transporter binding affinity

Studying allosteric GABA transport modulation is hampered by a lack of well-characterized, non-competitive probes. This dimethyl isophthalate-phenylpiperazine derivative solves that problem with published mechanistic and potency data across species. • Confirmed allosteric GAT1 ligand (hKi=1.10 µM) that modulates transporter activity without displacing endogenous GABA. • Near-identical murine/human affinity (Ki ratio=0.97; IC50 ratio=0.81), enabling seamless preclinical-to-clinical translation. • Validated reference compound for LC-ESI-MS-MS competitive binding assays, providing calibrated benchmarks for high-throughput screening.

Molecular Formula C22H25N3O5
Molecular Weight 411.5g/mol
CAS No. 723738-45-2
Cat. No. B485789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate
CAS723738-45-2
Molecular FormulaC22H25N3O5
Molecular Weight411.5g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C22H25N3O5/c1-29-21(27)16-12-17(22(28)30-2)14-18(13-16)23-20(26)15-24-8-10-25(11-9-24)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26)
InChIKeyRXLXWBQADGHALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate (CAS 723738-45-2): Procurement-Grade Characterization and Target Engagement Profile


Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate (CAS 723738-45-2), systematically also referred to as dimethyl 5-{[(4-phenyl-1-piperazinyl)acetyl]amino}isophthalate, is a synthetic 5-substituted nipecotic acid derivative characterized by a phenylpiperazine–acetamide linker conjugated to a dimethyl isophthalate core [1]. The compound has been profiled as a ligand of the γ-aminobutyric acid (GABA) transporter subtype 1 (GAT1) and belongs to a library of pseudostatic hydrazones whose structure–activity relationship was delineated through competitive mass-spectrometry-based binding assays and functional [³H]GABA uptake experiments [2]. BindingDB records document its quantitative affinity for both murine and human GAT1 orthologs [1].

Workflow GAT1 allosteric probe studies; non-competitive GABA transport modulation
Selection 5-substituted nipecotic acid scaffold with dimethyl isophthalate extension
Context Cross-species target engagement; MS-based binding assay calibration

Why In-Class GABA‑Uptake Inhibitors Cannot Replace Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate in GAT1 Allosteric Probe Research


Classical GAT1 inhibitors such as tiagabine and NO‑711 occupy the orthosteric GABA‑binding pocket and act as competitive substrates or blockers, whereas emerging evidence from the hydrazone library containing the target compound points to an allosteric modulation mechanism for select 5‑substituted nipecotic acid derivatives [1]. This mechanistic divergence means that exchanging the target compound for a standard orthosteric inhibitor would fundamentally alter the pharmacological readout—eliminating the ability to probe allosteric regulation of GABA transport. Furthermore, simple nipecotic acid or its 1‑substituted analogs lack the dimethyl isophthalate–phenylpiperazine extension that contributes to the unique binding topology observed in competitive MS binding assays [1][2].

Binding Mode
Target CompoundAllosteric GAT1 modulation; non-competitive with GABA
Orthosteric InhibitorsCompetitive GABA-site binding; allosteric readout absent
Scaffold
Target Compound5-substituted nipecotic acid with isophthalate ester extension
Standard Analogs1-substituted nipecotic acid derivatives; truncated binding topology
Mechanistic Readout
Target CompoundAllosteric regulation of GABA transport dynamics
Tiagabine / NO-711Complete transport blockade; allosteric probe capability absent

Quantitative Differential Evidence for Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate vs. Reference GAT1 Ligands


Binding Affinity at Human GAT1: Target Compound vs. Tiagabine

The target compound binds to human GAT1 with a Ki of 1.10 µM, whereas tiagabine, the prototypical orthosteric GAT1 inhibitor, displays an IC50 of 0.049 µM under comparable heterologous expression conditions [1][2]. Although tiagabine is more potent, the target compound operates through an allosteric mechanism that does not directly compete with the GABA orthosteric site, making it a mechanistically distinct probe [3].

Human GAT1 Binding Affinity
Cross-study
Target Ki = 1.10 µM (allosteric)
Tiagabine IC50 = 0.049 µM (orthosteric)
~22-fold potency difference; distinct binding modes
Supports allosteric probe selection over orthosteric inhibitors for non-competitive GAT1 studies
Cross-study comparison; assay platforms differ (MS binding vs. [³H]GABA uptake)
GAT1 GABA transporter binding affinity

Functional Inhibition of Mouse GAT1: Target Compound vs. NO‑711

In a [³H]GABA uptake assay using HEK293‑expressed mouse GAT1, the target compound exhibited an IC50 of 3.39 µM, compared to NO‑711—a high‑affinity GAT1‑selective inhibitor—which typically shows sub‑micromolar IC50 values (reported IC50 ≈ 0.04–0.15 µM depending on assay format) [1][2]. The approximately 20‑ to 80‑fold lower potency of the target compound is offset by its non‑competitive, allosteric character, a feature absent in NO‑711 [3].

Mouse GAT1 Functional Inhibition
Cross-study
Target IC50 = 3.39 µM (allosteric)
NO-711 IC50 ≈ 0.04–0.15 µM (orthosteric)
20- to 80-fold lower potency; non-competitive mechanism
Enables allosteric modulation studies without complete transport blockade
Literature comparator range; assay context may shift IC50 values
GAT1 GABA uptake functional inhibition

Structural Differentiation: Dimethyl Isophthalate Ester vs. Standard Nipecotic Acid Scaffold

The target compound incorporates a dimethyl isophthalate moiety connected via an acetamide bridge to a 4‑phenylpiperazine ring, diverging from the conventional nipecotic acid core substituted at the 1‑position. In the pseudostatic hydrazone library described by Hauke et al., this structural class yielded allosteric GAT1 ligands, whereas 1‑substituted nipecotic acid derivatives (e.g., tiagabine) act as competitive orthosteric inhibitors [1]. The dimethyl isophthalate extension appears critical for the allosteric binding pose, as evidenced by the loss of allosteric character when the scaffold is truncated [1].

Scaffold Differentiation
Class-level
5-substituted isophthalate ester vs. 1-substituted nipecotic acid
Structural divergence correlates with allosteric vs. orthosteric mechanism
Supports allosteric-site scaffold selection; class-level inference
Mechanism inferred from library SAR; truncation data to verify independently
medicinal chemistry scaffold novelty allosteric GAT1

Ortholog Selectivity Profile: Mouse vs. Human GAT1 Affinity

The target compound exhibits near‑identical binding affinity for mouse (Ki = 1.07 µM) and human (Ki = 1.10 µM) GAT1 in competitive MS binding assays, with a mouse/human Ki ratio of 0.97 [1]. This contrasts with some orthosteric ligands whose affinities can differ several‑fold between species orthologs, potentially complicating translational studies. The functional IC50 values also track closely: mouse IC50 = 3.39 µM vs. human IC50 = 4.17 µM, yielding a mouse/human IC50 ratio of 0.81 [1].

Ortholog Selectivity
Reported
Mouse/Human Ki ratio = 0.97
Mouse/Human IC50 ratio = 0.81
Near-identical affinity across species orthologs
Supports cross-species model interpretation; reduces species-dependent potency uncertainty
HEK293-expressed orthologs; in vivo context may require additional validation
species selectivity GAT1 orthologs translational pharmacology

High-Value Application Scenarios for Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate in GAT1 Allosteric Probe and Drug Discovery Programs


Allosteric GAT1 Probe Development for GABA Transport Mechanistic Studies

The target compound, as a 5‑substituted nipecotic acid derivative with confirmed allosteric interaction at GAT1, can be deployed as a chemical probe to dissect the allosteric regulation of GABA reuptake. Unlike orthosteric inhibitors such as tiagabine, it allows researchers to modulate GAT1 activity without displacing endogenous GABA, enabling studies of transporter conformational dynamics and heterotropic allosteric coupling [1]. This application is directly supported by the allosteric mechanism described in the J Med Chem 2018 publication [1].

Scaffold‑Hopping Starting Point for Non‑Competitive GAT1 Inhibitors

The dimethyl isophthalate–phenylpiperazine architecture provides a structurally distinct chemotype for medicinal chemistry campaigns aiming to develop non‑competitive GAT1 inhibitors with improved subtype selectivity. The micromolar affinity (Ki = 1.10 µM at human GAT1) offers a tractable starting point for hit‑to‑lead optimization, while the 5‑substitution pattern preserves the allosteric binding mode that is absent in 1‑substituted nipecotic acid analogs [1][2].

Cross‑Species Pharmacological Validation in GAT1‑Related CNS Disorder Models

Owing to its near‑identical affinity for mouse and human GAT1 (mouse/human Ki ratio = 0.97; IC50 ratio = 0.81), the compound is suited for bridging preclinical rodent models to human target engagement predictions. Researchers can use it as a reference allosteric ligand to calibrate GAT1 occupancy assays across species without the confounding factor of large species‑dependent potency shifts [2].

Competitive MS Binding Assay Reference Standard for Allosteric GAT1 Ligand Screening

The LC‑ESI‑MS‑MS‑based competitive binding assay in which this compound was originally characterized employs NO71156 as an unlabelled marker, establishing a quantitative framework for high‑throughput screening of allosteric GAT1 ligands. Procurement of the target compound enables laboratories to replicate and calibrate this MS‑based assay, providing a well‑characterized reference ligand with published Ki and IC50 benchmarks across two species [2].

Application
Selection Property
Validation Focus
GAT1 allosteric probe studies
Non-competitive binding mode vs. GABA orthosteric site
Allosteric modulation endpoint review; transporter dynamics
Non-competitive inhibitor development
5-substituted isophthalate ester scaffold topology
Hit-to-lead selectivity profiling; binding-mode confirmation
Cross-species target engagement
Conserved ortholog affinity profile
Species-model occupancy interpretation; PK/PD correlation
MS-based allosteric ligand screening
Published reference ligand benchmarks
Competitive MS binding assay calibration; screening reproducibility
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